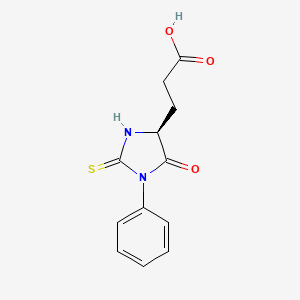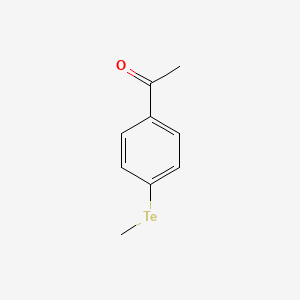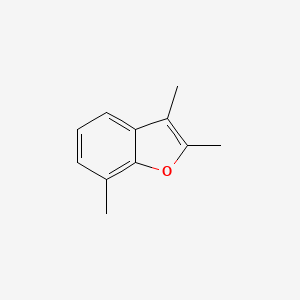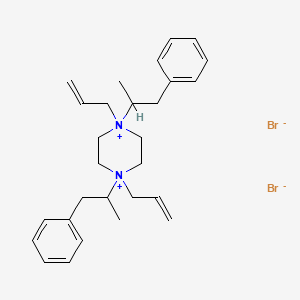
Sucrose-6'-monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose-6’-monophosphate is a phosphorylated derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is significant in various biochemical pathways, particularly in plants where it plays a role in the synthesis and metabolism of sucrose. The molecular formula of sucrose-6’-monophosphate is C12H21O14P, and it is often found in the form of its dipotassium salt .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sucrose-6’-monophosphate can be synthesized through both chemical and enzymatic methods. One common enzymatic method involves the use of sucrose phosphate synthase, which catalyzes the reaction between uridine diphosphate glucose (UDP-glucose) and fructose-6-phosphate to form sucrose-6’-phosphate and uridine diphosphate (UDP) . This reaction typically occurs under mild conditions, making it suitable for industrial applications.
Industrial Production Methods: Industrial production of sucrose-6’-monophosphate often relies on biotechnological processes involving genetically engineered microorganisms that express the necessary enzymes. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Sucrose-6’-monophosphate undergoes several types of chemical reactions, including hydrolysis, phosphorylation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the phosphate group from sucrose-6’-monophosphate, typically using acidic or enzymatic conditions.
Phosphorylation: The addition of a phosphate group can be catalyzed by enzymes such as sucrose phosphate synthase.
Glycosylation: This reaction involves the transfer of a glycosyl group to another molecule, facilitated by glycosyltransferases.
Major Products: The primary products of these reactions include sucrose, glucose-1-phosphate, and fructose .
Aplicaciones Científicas De Investigación
Sucrose-6’-monophosphate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sucrose-6’-monophosphate primarily involves its role as an intermediate in the biosynthesis of sucrose. The enzyme sucrose phosphate synthase catalyzes the formation of sucrose-6’-phosphate from UDP-glucose and fructose-6-phosphate. This compound is then dephosphorylated by sucrose phosphate phosphatase to produce sucrose . The molecular targets include various enzymes involved in carbohydrate metabolism, and the pathways involved are primarily those related to glycolysis and gluconeogenesis .
Comparación Con Compuestos Similares
Sucrose-6-phosphate: Another phosphorylated form of sucrose, differing only in the position of the phosphate group.
Glucose-6-phosphate: A phosphorylated glucose molecule involved in glycolysis and gluconeogenesis.
Fructose-6-phosphate: A key intermediate in both glycolysis and the pentose phosphate pathway.
Uniqueness: Sucrose-6’-monophosphate is unique due to its specific role in sucrose metabolism and its involvement in the regulation of carbohydrate synthesis in plants. Unlike other similar compounds, it serves as a direct precursor to sucrose, making it essential for understanding and manipulating plant carbohydrate metabolism .
Propiedades
Fórmula molecular |
C12H21K2O14P |
|---|---|
Peso molecular |
498.46 g/mol |
Nombre IUPAC |
dipotassium;[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C12H23O14P.2K/c13-1-4-6(15)8(17)9(18)11(24-4)26-12(3-14)10(19)7(16)5(25-12)2-23-27(20,21)22;;/h4-11,13-19H,1-3H2,(H2,20,21,22);;/q;2*+1/p-2/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;/m1../s1 |
Clave InChI |
UHZPGUJRJZXGCI-HCJAYUHRSA-L |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)CO)O)O)O)O.[K+].[K+] |
SMILES canónico |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COP(=O)([O-])[O-])O)O)CO)O)O)O)O.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B13819915.png)

![(E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B13819931.png)
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B13819935.png)
![1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea](/img/structure/B13819946.png)



